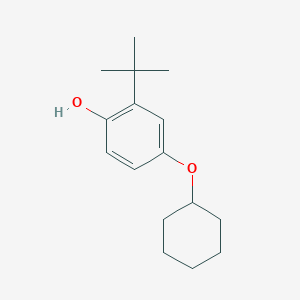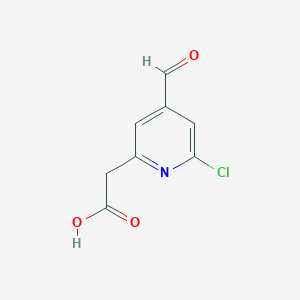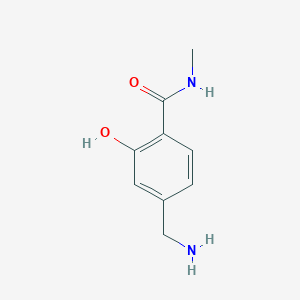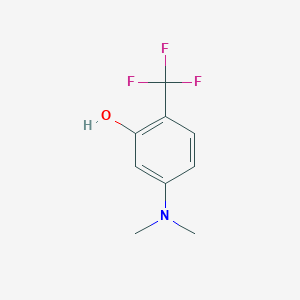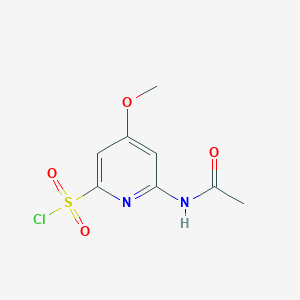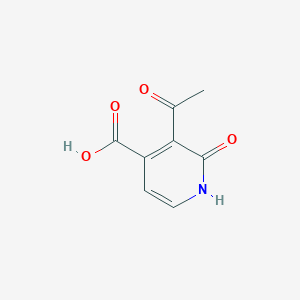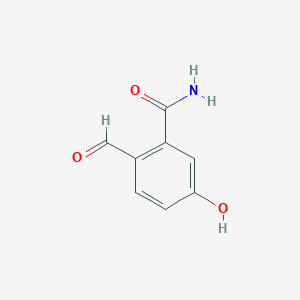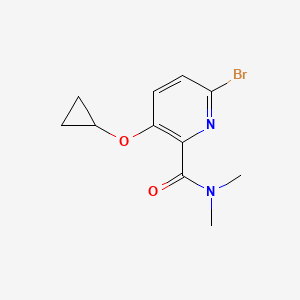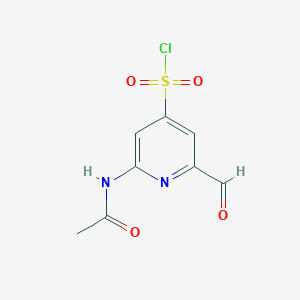
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is a complex organic compound that features a pyridine ring substituted with acetylamino, formyl, and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride typically involves multiple steps One common method starts with the functionalization of a pyridine derivativeThe sulfonyl chloride group is often introduced using chlorosulfonic acid or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Acylation and Alkylation: The acetylamino group can participate in further acylation or alkylation reactions, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acylating Agents: Acetyl chloride, acetic anhydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-6-formylpyridine-4-sulfonamide
- 2-(Acetylamino)-6-formylpyridine-4-sulfonate
- 2-(Acetylamino)-6-methylpyridine-4-sulfonyl chloride
Uniqueness
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both acetylamino and formyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H7ClN2O4S |
|---|---|
Peso molecular |
262.67 g/mol |
Nombre IUPAC |
2-acetamido-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-8-3-7(16(9,14)15)2-6(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
Clave InChI |
AFFZWPQXEVSZKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
